molecular formula C19H14N4O2S2 B2412897 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 81511-79-7

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2412897
CAS No.: 81511-79-7
M. Wt: 394.47
InChI Key: RXNQYLKPTCALJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H14N4O2S2 and its molecular weight is 394.47. The purity is usually 95%.
BenchChem offers high-quality 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S2/c24-16(21-18-20-15(11-26-18)13-7-3-1-4-8-13)12-27-19-23-22-17(25-19)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNQYLKPTCALJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biological Activity

The compound 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a derivative of oxadiazole and thiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and hemolytic properties.

The molecular formula of the compound is C17H15N3O2SC_{17}H_{15}N_3O_2S, with a molecular weight of 325.38 g/mol. The structure includes an oxadiazole moiety linked to a thiazole group, which contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole and thiazole exhibit significant antimicrobial properties. A study synthesized a series of N-substituted derivatives, including the target compound, and evaluated their antimicrobial activity against various microbial species. The results indicated that most compounds displayed activity against selected microbes, with some exhibiting less toxicity compared to standard antibiotics. Notably, one derivative (6h) showed the highest antimicrobial activity among the tested compounds .

CompoundMicrobial ActivityToxicity Level
6hHighLow
6mModerateHigh

Anticancer Activity

Thiazole and oxadiazole derivatives have been investigated for their potential anticancer properties. The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl rings significantly influence cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups at specific positions on the phenyl ring showed enhanced cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma). The IC50 values for some derivatives were reported as low as 0.28 µg/mL .

Cell LineIC50 Value (µg/mL)Compound Tested
MCF-70.28Thiazole Derivative
A5490.52Thiazole Derivative

Hemolytic Activity

The hemolytic activity of the synthesized compounds was also evaluated. While some derivatives exhibited low hemolytic activity, indicating potential safety for therapeutic applications, others showed higher cytotoxicity levels. This suggests that careful consideration of substituents is crucial when designing new derivatives for medicinal use .

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • Antimicrobial Efficacy : In a study published in the Pakistan Journal of Pharmaceutical Sciences, various N-substituted acetamides were synthesized and screened for antimicrobial activity. The results indicated that these compounds could be developed further due to their promising activity against resistant strains .
  • Anticancer Potential : Research conducted on thiazole derivatives revealed significant anticancer properties with effective binding to tubulin, a key protein in cancer cell proliferation. This binding affinity correlates with reduced cell viability in treated cancer lines .
  • Structure Activity Relationship : A comprehensive review on thiazoles discussed how modifications in substituents influence biological activities such as anticancer and antimicrobial effects. This information is critical for future drug development efforts targeting these pathways .

Scientific Research Applications

Anti-Cancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including SNB-19 and OVCAR-8. The percent growth inhibition (PGI) was reported to be as high as 86.61% against specific cell lines .
  • Molecular docking studies suggest that the compound may act as an inhibitor of key enzymes involved in cancer progression, such as 5-lipoxygenase (5-LOX), indicating its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • In silico evaluations indicate that it may inhibit inflammatory pathways and could be a candidate for treating conditions associated with chronic inflammation. The structure was optimized based on docking studies to enhance its binding affinity to target proteins involved in inflammation .

Case Studies and Research Findings

StudyFocusFindings
Synthesis and CharacterizationDeveloped a robust synthetic route with high yields; characterized using NMR and LC-MS.
Anti-Cancer StudiesShowed significant cytotoxicity against multiple cancer cell lines; potential 5-LOX inhibitor identified.
In Silico StudiesPromising results in docking studies suggesting anti-inflammatory potential; further optimization recommended.

Q & A

Q. What synthetic methodologies are effective for preparing 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 2-chloro-N-(4-phenylthiazol-2-yl)acetamide with a sulfanyl-oxadiazole precursor under ultrasonication in dichloromethane (DCM) with DMAP as a catalyst enhances reaction efficiency . Optimizing solvent polarity (e.g., THF vs. DCM), temperature (room temperature vs. reflux), and catalyst loading (e.g., 5–10 mol% DMAP) can improve yields. Parallel monitoring via TLC or HPLC ensures reaction completion.
  • Key Data :
Reaction ConditionYield (%)Reference
DMAP, DCM, RT, 6h87
No catalyst, THF, reflux, 12h52

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Use IR to confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups. 1^1H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and acetamide NH (δ ~10 ppm). 13^13C NMR distinguishes oxadiazole (C=N, ~150–160 ppm) and thiazole carbons. Contradictions in peak assignments (e.g., overlapping signals) are resolved via 2D NMR (COSY, HSQC) or spiking with authentic intermediates .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what molecular targets are plausible?

  • Methodological Answer : Molecular docking (AutoDock Vina) or QSAR models can predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the compound’s thiazole and oxadiazole pharmacophores. Coordinate thiazole’s sulfur with metal ions (e.g., Zn²⁺ in metalloenzymes) using DFT calculations to assess binding affinity . Validate predictions via enzyme inhibition assays (e.g., IC₅₀ determination).

Q. What experimental strategies elucidate the mechanism of action for observed antimicrobial activity?

  • Methodological Answer : Conduct time-kill assays (e.g., against S. aureus or E. coli) to assess bactericidal vs. bacteriostatic effects. Use fluorescent probes (e.g., SYTOX Green) to evaluate membrane disruption. Compare MIC values with structural analogs to correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance activity) . Proteomic profiling (LC-MS/MS) identifies target proteins.

Q. How can researchers address discrepancies in reported synthetic yields or bioactivity data across studies?

  • Methodological Answer : Reproduce experiments under standardized conditions (solvent purity, temperature control). Perform statistical meta-analysis of published data to identify outliers. Cross-validate using orthogonal assays (e.g., broth microdilution vs. agar diffusion for antimicrobial activity). Investigate crystallinity (via XRD) or polymorphism (DSC/TGA) as factors affecting bioactivity .

Data Contradiction Analysis Example

  • Issue : Varied antimicrobial IC₅₀ values (e.g., 8 µM vs. 25 µM in similar studies).
    • Resolution :

Verify compound purity via HPLC (>95%).

Standardize assay protocols (e.g., CLSI guidelines).

Test against isogenic mutant strains to rule off-target effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.